tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate
Description
tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is a carbamate-protected amine derivative featuring a 1,5-dimethylpyrazole moiety linked via an ethyl group. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines during multi-step reactions. The 1,5-dimethyl substitution on the pyrazole ring contributes to steric hindrance and electronic effects, influencing reactivity and physical properties such as solubility and crystallinity.
Properties
IUPAC Name |
tert-butyl N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-9-8-10(14-15(9)5)6-7-13-11(16)17-12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCNGAMJZISKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of tert-butyl carbamate and 1,5-dimethyl-1H-pyrazole-3-yl ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrazole moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in dichloromethane or sodium hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pyrazole ring may interact with various receptors or proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
Key structural analogs differ in pyrazole ring substituents, linker length, and functional groups. Below is a comparative analysis based on evidence:
Table 1: Structural and Property Comparison of Selected tert-Butyl Pyrazole Carbamates
Key Observations:
Substitution Position and Electronic Effects: The target compound’s 1,5-dimethyl substitution contrasts with the 1,3-substitution in nitro derivatives (). Hydroxyl groups () introduce hydrogen-bonding capability, affecting solubility and crystallinity, as seen in higher melting points (e.g., 188–191°C for 10a vs. 160–162°C for 10b) .
The target’s dimethyl groups offer moderate steric hindrance, balancing reactivity and stability .
Linker Flexibility: Ethyl linkers are common across analogs, but modifications (e.g., aminooxyethyl in ) enable diverse derivatization. The target’s ethyl linker likely facilitates synthetic versatility, similar to intermediates in cannabinoid receptor ligands () .
Example:
- : Synthesis of 10a–d via hydrazine derivatives highlights the role of substituents on yield and purity. For instance, phenylhydrazine (10c) achieves 83% yield, whereas bulkier 4-chlorophenylhydrazine (10d) yields 61%, likely due to steric hindrance .
Biological Activity
Tert-butyl (2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)carbamate is a synthetic compound that belongs to the class of carbamates, which are known for their diverse biological activities. The compound features a tert-butyl group and a pyrazole moiety, which contribute significantly to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H20N4O2
- Molecular Weight : 252.32 g/mol
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1,5-dimethyl-1H-pyrazole under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran .
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of pyrazole have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds against Escherichia coli and Staphylococcus aureus were reported to be around 250 μg/mL . Although specific data for this compound is limited, its structural analogs suggest potential antimicrobial effectiveness.
Inhibition of Kinases
The biological activity of pyrazole derivatives often includes the inhibition of specific kinases. For example, compounds similar to this compound have shown promising results as inhibitors of p38 MAPK, a kinase involved in inflammatory responses. One study reported an IC50 value as low as 13 nM for related pyrazole compounds in inhibiting p38 MAPK . Such inhibition could lead to therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Pharmacological Applications
The unique combination of structural elements in this compound suggests various applications in medicinal chemistry. Its potential roles include:
- Antibacterial Agents : As indicated by studies on similar compounds.
- Anti-inflammatory Drugs : Through the inhibition of kinases like p38 MAPK.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
